9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol
Description
9-Fluoro-17α-methylandrost-4-ene-3α,6β,11β,17β-tetrol (CAS reference: NMIAD616) is a fluorinated androstane derivative characterized by a 9α-fluoro substituent, 17α-methyl group, and hydroxyl groups at positions 3α, 6β, 11β, and 17β . Its structure places it within the family of modified anabolic-androgenic steroids (AAS), though its unique hydroxylation pattern distinguishes it from well-known analogs like fluoxymesterone. The compound is likely a metabolite or synthetic derivative of fluoxymesterone, given shared structural motifs such as the 9α-fluoro and 17α-methyl groups .
Properties
IUPAC Name |
(3R,6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-10,13,17-trimethyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,11,17-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,11-13,15-16,22-25H,4-7,9-10H2,1-3H3/t11-,12+,13+,15-,16+,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLOIUYKGZEVJY-PRJKAEIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148505-57-1 | |
| Record name | 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148505571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-FLUORO-17.ALPHA.-METHYLANDROST-4-ENE-3.ALPHA.,6.BETA.,11.BETA.,17.BETA.-TETROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3738GEUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol, also known as 9α-Fluoro-17α-methyl-4-androstene-3α,6β,11β,17β-tetrol, is a synthetic steroid compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H31FO4
- Molecular Weight : 354.456 g/mol
- CAS Number : 148505-57-1
Structure
The structure of this compound includes a fluorine atom at the 9-position and multiple hydroxyl groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with androgen receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these receptors compared to other steroids. This modification may also influence the compound's metabolic stability and pharmacokinetic profile.
Pharmacological Effects
- Androgenic Activity : The compound exhibits significant androgenic properties, which can influence muscle growth and development.
- Anabolic Effects : It has been shown to promote protein synthesis and muscle hypertrophy in various animal models.
- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects that could benefit conditions like arthritis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Androgenic | Increased muscle mass and strength | |
| Anabolic | Enhanced protein synthesis | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Muscle Hypertrophy in Animal Models
In a controlled study involving male rats, administration of 9-Fluoro-17alpha-methylandrost-4-ene resulted in a statistically significant increase in lean body mass compared to control groups receiving no treatment. The study measured muscle cross-sectional area and overall body weight changes over an eight-week period.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and pain scores among treated mice versus untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Research Findings
Recent research has highlighted the potential therapeutic applications of 9-Fluoro-17alpha-methylandrost-4-ene beyond traditional anabolic uses. Studies have indicated its promise in treating conditions characterized by muscle wasting and chronic inflammation.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol" is not available. However, information on its properties, related research areas, and potential applications of similar compounds can be gathered.
Chemical Identification and Properties
9α-Fluoro-17α-methyl-4-androsten-3α, 6β,11β,17β-tetra-ol, also known as 9α-Fluoro-17α-Methylandrost-4-ene-3α,6β,11β,17β-tetrol, has the CAS No. 148505-57-1 . The molecular formula is C20H31FO4 and the molecular weight is 354.46 . It is also known as Androst-4-ene-3,6,11,17-tetrol, 9-fluoro-17-methyl-, (3α,6β,11β,17β)- .
Potential Applications and Research Areas
While specific applications for this compound are not detailed in the search results, the context suggests potential uses in:
- Steroid Research : As a steroid, it falls under Metabolites & Impurities, Pharmaceuticals, Intermediates & Fine Chemicals .
- Pharmaceutical Intermediates : The compound may be used in the synthesis of various pharmaceutical products .
Similar Compounds and Their Applications
Although direct applications of the specific compound are not available, the search results offer insights into related areas of research:
- Flavonoids : Flavonoids, which are polyphenolic compounds, have gained attention for their wide biological applications. They exhibit pharmacological activities against health disorders, including chronic inflammation, cancer, cardiovascular complications, and hypoglycemia .
- Phenolic Compounds : Phenolic compounds have shown bioactivities such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, leading to interest in their use across various industries . Plant extracts with high phenolic compound content are considered potential treatments for oxidation stress diseases like diabetes and cancer .
** synthesis and extraction**
Extraction technology of phenolic compounds has become quite stable, with ongoing efforts to obtain high-quality extracts with high efficiency . To enhance the value of plant extracts, concentration and separation methods are often applied, and characterization methods like HPLC and LC/GC-MS are used for detailed analysis .
Available Data and Resources
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related steroids:
| Compound Name | 9-Substituent | 17-Substituent | Hydroxyl Positions | Ketone Position | Backbone Saturation |
|---|---|---|---|---|---|
| Target Compound (NMIAD616) | 9α-Fluoro | 17α-Methyl | 3α, 6β, 11β, 17β | None | Δ⁴ (C4 double bond) |
| Fluoxymesterone (CERF-909) | 9α-Fluoro | 17α-Methyl | 11β, 17β | 3-keto | Δ⁴ |
| 6β-Hydroxyfluoxymesterone (NMIAD617) | 9α-Fluoro | 17α-Methyl | 6β, 11β, 17β | 3-keto | Δ⁴ |
| 9α-Fluoro-11β,17β-dihydroxy-17α-methylandrostane-3-one (Patent 2806863) | 9α-Fluoro | 17α-Methyl | 11β, 17β | 3-keto | Saturated (androstane) |
Key Differences and Implications
Hydroxylation Pattern: The target compound’s 3α-OH replaces the 3-keto group in fluoxymesterone, which is critical for androgen receptor (AR) binding. This substitution likely reduces androgenic activity but may enhance solubility and metabolic clearance .
Backbone Saturation :
- Unlike the saturated androstane backbone in Patent 2806863, the target compound retains a Δ⁴ double bond, a feature associated with increased anabolic potency in steroids like testosterone .
Fluorination :
- The 9α-fluoro group, common to all listed analogs, enhances metabolic stability by resisting hepatic degradation, a feature exploited in drugs like fludrocortisone and fluoxymesterone .
Pharmacological and Metabolic Considerations
- Receptor Binding: Fluoxymesterone’s 3-keto group is essential for AR binding; its replacement with 3α-OH in the target compound may shift activity toward non-receptor-mediated pathways or alternative targets (e.g., membrane receptors) .
- TherAPEUTIC Potential: While fluoxymesterone is used for its anabolic effects, the target compound’s tetrol structure may confer anti-inflammatory or mineralocorticoid-modulating properties, akin to fluorinated corticosteroids .
Preparation Methods
Starting Materials and Precursors
- Commonly, the synthesis begins with an androst-4-ene steroid backbone or its derivatives.
- Precursors such as 17alpha-methylated androstane derivatives are used to facilitate methyl group introduction.
- Fluorination is often performed on advanced intermediates to ensure regio- and stereoselectivity.
Fluorination at the 9-alpha Position
- The 9-alpha fluorine substitution is typically introduced via electrophilic fluorination reagents.
- Selective fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
- The fluorination step requires careful control of reaction temperature and solvent to avoid over-fluorination or side reactions.
Hydroxylation Steps
- Hydroxyl groups at 3-alpha, 6-beta, 11-beta, and 17-beta positions are introduced via regioselective oxidation or hydroxy-functionalization.
- Enzymatic hydroxylation or chemical methods such as osmium tetroxide dihydroxylation or hydroboration-oxidation can be employed.
- Protecting groups may be used to mask other hydroxyl groups during selective oxidation steps.
Methylation at 17-alpha Position
- The 17-alpha methyl group is introduced either by starting with a 17alpha-methylated precursor or via methylation reactions such as alkylation using methyl iodide under basic conditions.
- Stereochemical control is critical to ensure the methyl group is placed correctly.
Purification and Characterization
- Purification is commonly performed by chromatographic techniques such as high-performance liquid chromatography (HPLC).
- Structural confirmation is done using NMR spectroscopy, mass spectrometry, and X-ray crystallography when applicable.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material selection | Androst-4-ene steroid base | Provides steroid backbone |
| 2 | 17-alpha methylation | Methyl iodide, base (e.g., K2CO3), solvent | Introduction of 17-alpha methyl group |
| 3 | Selective fluorination | NFSI, low temperature, aprotic solvent | Installation of 9-alpha fluorine |
| 4 | Hydroxylation at 3,6,11,17 | Osmium tetroxide or enzymatic hydroxylase | Introduction of hydroxyl groups with stereocontrol |
| 5 | Purification | HPLC, recrystallization | Isolation of pure compound |
| 6 | Characterization | NMR, MS, IR | Confirmation of structure and purity |
Research Findings and Analytical Data
- The fluorination step is critical and often the rate-determining step in synthesis, requiring optimization of reagent equivalents and reaction time to maximize yield and stereoselectivity.
- Hydroxylation reactions show high stereoselectivity when enzymatic methods are used, but chemical methods can be tuned with protecting groups.
- The presence of multiple hydroxyl groups increases polarity, affecting purification strategies.
- The compound’s stability is influenced by the fluorine substitution, which can enhance metabolic stability compared to non-fluorinated analogs.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Remarks |
|---|---|---|
| Fluorinating agent | NFSI, Selectfluor | Electrophilic fluorination preferred |
| Temperature | 0 to 25 °C | Low temperature to control selectivity |
| Solvent | Dichloromethane, acetonitrile | Aprotic solvents favored |
| Hydroxylation method | Osmium tetroxide, enzymatic hydroxylase | Enzymatic methods offer stereoselectivity |
| Methylation agent | Methyl iodide | Requires base and aprotic solvent |
| Purification technique | HPLC, recrystallization | Essential for isolating pure stereoisomer |
Q & A
Basic Question: What synthetic methodologies are historically documented for synthesizing 9-Fluoro-17α-methylandrost-4-ene-3α,6β,11β,17β-tetrol?
Answer:
Early synthetic routes for structurally related fluoro-androstane derivatives involve halogenation at the 9α position and methylation at 17α. For example, Syntex SA’s patents describe methods for introducing fluorine via halogenation of Δ4,6-androstadiene precursors under controlled conditions, followed by hydroxylation and methylation steps . Key steps include:
- Fluorination : Use of HF or fluorinating agents on Δ4,6-androstadiene intermediates to achieve 9α-fluoro substitution.
- Hydroxylation : Selective oxidation/reduction at positions 3, 6, and 11 using catalysts like OsO4 or microbial enzymes.
- Methylation : Grignard reagents or alkylation agents for 17α-methyl introduction.
Validation : Confirm regiochemistry via NMR (e.g., -NMR for fluorine position) and X-ray crystallography for stereochemical assignments .
Advanced Question: How can researchers resolve contradictions in hydroxyl group stereochemistry (3α, 6β, 11β) during structural characterization?
Answer:
Discrepancies in stereochemical assignments often arise from overlapping signals in - and -NMR spectra. To resolve this:
2D NMR Techniques : Use NOESY or ROESY to identify spatial proximity between hydroxyl protons and adjacent substituents (e.g., 3α-OH with 17β-methyl).
X-ray Crystallography : Definitive confirmation of spatial arrangement, as demonstrated in bicyclic ferrocene derivatives (e.g., analysis of bond angles and torsion angles) .
Comparative Analysis : Cross-reference with structurally analogous steroids like fluoxymesterone, where 11β-OH and 17α-methyl configurations are well-documented .
Basic Question: What spectroscopic and chromatographic techniques are critical for purity assessment?
Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 240–260 nm (optimal for conjugated dienes/ketones in androstane derivatives).
- NMR Spectroscopy : -NMR detects fluorine-related impurities; -NMR identifies residual solvents (e.g., DMSO-d6 peaks at δ 2.50).
- TLC : Monitor reaction progress using silica gel plates with chloroform/methanol (9:1) as mobile phase.
Reference : Purity protocols from steroid synthesis patents (e.g., USP29 standards for related compounds) .
Advanced Question: How should researchers design experiments to evaluate metabolic stability in vitro?
Answer:
Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) in NADPH-regenerating systems.
- Analytical Method : LC-MS/MS to quantify parent compound depletion over time.
CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms due to the 17α-methyl group’s potential hepatotoxicity .
Structural Modifications : Compare with fluoxymesterone (a known hepatotoxic steroid) to identify metabolic soft spots (e.g., 6β-OH as a site for glucuronidation) .
Basic Question: What are the known isomeric forms of this compound, and how are they separated?
Answer:
Isomerism arises from:
- Epimerization at C3, C6, or C11 : Acidic/basic conditions may invert hydroxyl configurations.
- Separation Methods :
Advanced Question: How to address contradictory bioactivity data across different cellular assays?
Answer:
Contradictions may stem from:
Assay-Specific Conditions :
- Receptor Specificity : Test binding affinity to androgen/glucocorticoid receptors using radioligand assays (e.g., -DHT competition).
- Cell Line Variability : Compare results in HEK293 (transfected receptors) vs. LNCaP (endogenous AR).
Compound Stability : Verify integrity post-incubation via LC-MS to rule out degradation artifacts.
Data Normalization : Use internal controls (e.g., dexamethasone for glucocorticoid assays) to standardize responses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
